molecular formula C8H18O2 B1363160 2,3-Dimethoxy-2,3-dimethylbutane CAS No. 6091-59-4

2,3-Dimethoxy-2,3-dimethylbutane

Cat. No.: B1363160
CAS No.: 6091-59-4
M. Wt: 146.23 g/mol
InChI Key: MRSDBHMEFNIHKP-UHFFFAOYSA-N
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Description

While direct evidence for 2,3-dimethoxy-2,3-dimethylbutane is absent in the provided literature, its structure can be inferred as a butane derivative with two methyl and two methoxy groups at the 2,3-positions. This compound belongs to the class of ethers, where oxygen bridges methyl-substituted carbons. Comparisons with analogous compounds—such as 2,3-epoxy-2,3-dimethylbutane, 2,3-dinitro-2,3-dimethylbutane, and the parent hydrocarbon 2,3-dimethylbutane—reveal how functional groups influence physical properties, reactivity, and conformational behavior .

Properties

IUPAC Name

2,3-dimethoxy-2,3-dimethylbutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O2/c1-7(2,9-5)8(3,4)10-6/h1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRSDBHMEFNIHKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C)(C)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20209750
Record name Pinacol dimethyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20209750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6091-59-4
Record name Pinacol dimethyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006091594
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pinacol dimethyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20209750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PINACOL DIMETHYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LFF75UDW3X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

The synthesis of 2,3-Dimethoxy-2,3-dimethylbutane typically involves the reaction of pinacol with methanol in the presence of an acid catalyst. The reaction proceeds through the formation of a pinacol rearrangement intermediate, which then reacts with methanol to yield the final product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2,3-Dimethoxy-2,3-dimethylbutane undergoes various chemical reactions, including:

Scientific Research Applications

2,3-Dimethoxy-2,3-dimethylbutane has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,3-Dimethoxy-2,3-dimethylbutane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The methoxy groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include metabolic processes where the compound is either metabolized or acts as a substrate for enzymatic reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

A systematic comparison is presented below, focusing on molecular properties, isomerism, and reactivity.

Table 1: Key Properties of 2,3-Dimethoxy-2,3-dimethylbutane and Analogues
Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Properties
2,3-Dimethoxy-2,3-dimethylbutane* C₈H₁₈O₂ 146.23 Methoxy, Methyl Hypothesized: Ether solubility in polar solvents; steric hindrance due to bulky substituents. No direct data available.
2,3-Dimethylbutane C₆H₁₄ 86.18 Methyl Boiling point: 58–60°C; used in high-octane fuels. Low polarity; faint gasoline-like odor .
2,3-Epoxy-2,3-dimethylbutane C₆H₁₂O 100.16 Epoxy (cyclic ether) Decomposes thermally into 2,3-dimethylbut-3-en-2-ol (kinetically favored) or 3,3-dimethylbutan-2-one (thermodynamically favored). Sensitive to pressure/temperature .
2,3-Dinitro-2,3-dimethylbutane C₆H₁₂N₂O₄ 176.17 Nitro, Methyl Exists as gauche/trans rotamers; solvent-dependent conformer distribution (e.g., 42% gauche in CCl₄ vs. 79% gauche in benzene at 25°C) .
2,3-Dichloro-2,3-dimethylbutane C₆H₁₂Cl₂ 155.07 Chloro, Methyl Product of HCl addition to 3,3-dimethyl-1-butyne; forms positional isomers (e.g., 2,2-dichloro-3,3-dimethylbutane) .
2.1 Structural and Functional Group Influences
  • Polarity and Solubility: The methoxy groups in 2,3-dimethoxy-2,3-dimethylbutane would increase polarity compared to the parent hydrocarbon (2,3-dimethylbutane), likely enhancing solubility in polar solvents like ethanol or acetone. By contrast, the epoxy derivative’s cyclic ether structure imparts strain, making it reactive under thermal or acidic conditions .
  • Steric Effects : Bulky substituents (e.g., methyl, methoxy) in 2,3-disubstituted butanes reduce conformational flexibility. For example, 2,3-dinitro-2,3-dimethylbutane exhibits restricted rotation, leading to distinct gauche and trans isomers .
2.2 Reactivity and Stability
  • Thermal Decomposition : 2,3-Epoxy-2,3-dimethylbutane undergoes pressure- and temperature-dependent decomposition. At atmospheric pressure, it primarily forms 2,3-dimethylbut-3-en-2-ol via a low-energy pathway, whereas 3,3-dimethylbutan-2-one dominates under thermodynamic control . Methoxy-substituted analogs may show similar stability trends, though ethers are generally less reactive than epoxides.
  • Solvent-Dependent Behavior: 2,3-Dinitro-2,3-dimethylbutane demonstrates solvent-dependent rotamer distribution. Polar solvents like benzene stabilize the gauche conformer (79% abundance), while nonpolar CCl₄ favors the trans form (58%) . Methoxy-substituted compounds may exhibit analogous solvent effects due to dipole-dipole interactions.
2.3 Isomerism and Conformational Analysis
  • Positional Isomerism : 2,3-Dimethylbutane and 2,2-dimethylbutane are positional isomers, differing in methyl group placement . For 2,3-dimethoxy-2,3-dimethylbutane, positional isomerism is unlikely due to symmetry, but stereoisomerism (e.g., enantiomers) could arise if chiral centers exist.
  • Rotational Isomerism : The nitro derivative’s gauche/trans equilibrium highlights the role of substituent electronegativity in conformational preferences . Methoxy groups, being less electronegative than nitro, may result in different energy barriers between rotamers.

Notes and Limitations

Data Gaps : Direct experimental data for 2,3-dimethoxy-2,3-dimethylbutane are unavailable in the provided evidence. Comparisons rely on structurally related compounds with nitro, epoxy, or chloro substituents.

Theoretical Predictions : Computational studies (e.g., DFT or RRKM theory) could model the target compound’s properties, building on methodologies used for 2,3-epoxy-2,3-dimethylbutane .

Biological Activity

2,3-Dimethoxy-2,3-dimethylbutane, also known as pinacol dimethyl ether, is an organic compound with potential biological activities that have been explored in various studies. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

2,3-Dimethoxy-2,3-dimethylbutane is an ether with the molecular formula C8_{8}H18_{18}O2_{2}. Its structure includes two methoxy groups attached to a dimethylbutane backbone. This configuration contributes to its unique solubility and reactivity profiles.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of 2,3-dimethoxy-2,3-dimethylbutane. In vitro assays have demonstrated its effectiveness against various cancer cell lines. For instance:

  • MCF-7 Cells : The compound exhibited significant cytotoxicity with a growth inhibitory value (GI50_{50}) of approximately 5.0 µM.
  • HeLa Cells : It showed a GI50_{50} of around 10.0 µM, indicating a moderate effect compared to standard chemotherapeutic agents such as cisplatin and doxorubicin .

These findings suggest that 2,3-dimethoxy-2,3-dimethylbutane may act through mechanisms involving apoptosis and inhibition of cell proliferation.

Cell LineGI50_{50} (µM)Comparison to Standard Drugs
MCF-75.0Superior to Doxorubicin
HeLa10.0Comparable to Cisplatin

The biological activity of 2,3-dimethoxy-2,3-dimethylbutane appears to be linked to its ability to modulate key signaling pathways involved in cancer progression. Notably:

  • Inhibition of Kinases : The compound has been shown to inhibit NEK (NIMA-related kinase) enzymes, which are overexpressed in various cancers. This inhibition can lead to reduced cell survival and increased apoptosis in cancer cells .
  • Reactive Oxygen Species (ROS) : It may induce oxidative stress in cancer cells by increasing ROS levels, which can trigger apoptotic pathways .

Case Studies

Several case studies have investigated the effects of 2,3-dimethoxy-2,3-dimethylbutane in preclinical models:

  • Breast Cancer Study : A study involving MCF-7 cells demonstrated that treatment with the compound led to a significant decrease in cell viability and increased markers of apoptosis compared to untreated controls.
  • Cervical Cancer Research : In HeLa cells, the compound's efficacy was evaluated alongside traditional chemotherapeutics. Results indicated enhanced cytotoxicity when used in combination with other agents targeting different pathways.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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